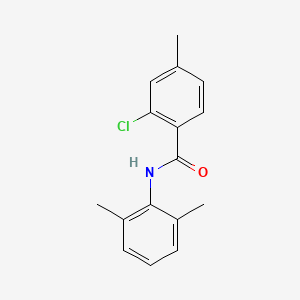
2-chloro-N-(2,6-dimethylphenyl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2,6-dimethylphenyl)-4-methylbenzamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it gained attention in the sports industry due to its ability to enhance endurance performance.
作用機序
2-chloro-N-(2,6-dimethylphenyl)-4-methylbenzamide acts as a PPARδ agonist, which means that it activates the PPARδ receptor in cells. This receptor is involved in regulating lipid and glucose metabolism, as well as energy expenditure. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which can improve energy metabolism and reduce inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to improve endurance performance by increasing the expression of genes involved in oxidative metabolism and mitochondrial function in skeletal muscle. It has also been shown to reduce body weight, improve insulin sensitivity, and protect against liver damage in obese mice. In human studies, this compound has been shown to increase endurance capacity and improve lipid metabolism.
実験室実験の利点と制限
One advantage of using 2-chloro-N-(2,6-dimethylphenyl)-4-methylbenzamide in lab experiments is its well-established mechanism of action and safety profile. It has been extensively studied in both animal and human models, and its effects on energy metabolism and endurance performance are well-documented. However, one limitation is that it is a synthetic compound that may not fully replicate the effects of natural physiological processes. In addition, it may have off-target effects that could interfere with other biological processes.
将来の方向性
There are several future directions for research on 2-chloro-N-(2,6-dimethylphenyl)-4-methylbenzamide. One area of interest is its potential use in treating metabolic and cardiovascular diseases, particularly in combination with other therapies. Another area of interest is its effects on muscle and bone health, as well as its potential to improve cognitive function. Finally, more research is needed to understand the long-term effects of this compound on overall health and well-being.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic effects. It acts as a PPARδ agonist and has been shown to improve energy metabolism, reduce inflammation, and enhance endurance performance. While it has advantages for lab experiments, such as its well-established mechanism of action and safety profile, it also has limitations. Future research on this compound could lead to new treatments for metabolic and cardiovascular diseases, as well as a better understanding of its effects on overall health and well-being.
合成法
The synthesis of 2-chloro-N-(2,6-dimethylphenyl)-4-methylbenzamide involves a multi-step process that starts with the reaction of 2,6-dimethylphenylamine with 4-chloro-3-nitrobenzoic acid to form 2-chloro-4-methyl-N-(2,6-dimethylphenyl)benzamide. This compound is then reduced with iron powder and acetic acid to yield the final product, this compound. The purity of the compound can be improved by recrystallization or chromatographic techniques.
科学的研究の応用
2-chloro-N-(2,6-dimethylphenyl)-4-methylbenzamide has been extensively studied in both animal and human models for its potential therapeutic effects. It has been shown to improve glucose metabolism, reduce inflammation, and protect against oxidative stress in various tissues. In addition, it has been investigated for its potential to treat a range of diseases, including type 2 diabetes, obesity, and cardiovascular diseases.
特性
IUPAC Name |
2-chloro-N-(2,6-dimethylphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-10-7-8-13(14(17)9-10)16(19)18-15-11(2)5-4-6-12(15)3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWSCUCUFSENDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC=C2C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B5863765.png)
![N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B5863771.png)
![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5863778.png)

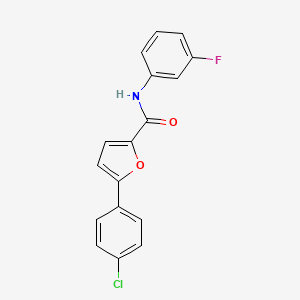

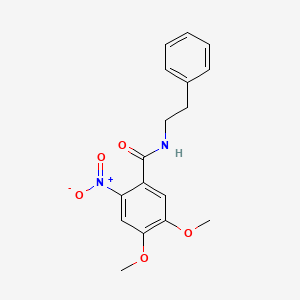
![4-[(mesitylsulfonyl)amino]benzamide](/img/structure/B5863818.png)
![3-chloro-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5863826.png)
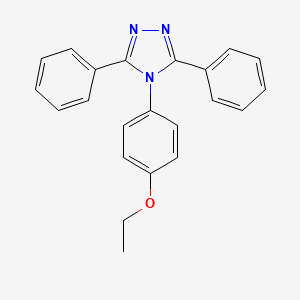
![N-[3-(methylthio)phenyl]propanamide](/img/structure/B5863842.png)
![methyl 4-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5863854.png)
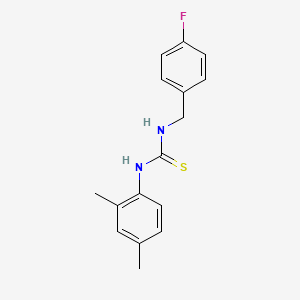
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5863881.png)